molecular formula C8H10OS B3039560 4-(Ethylsulfanyl)phenol CAS No. 1195-46-6

4-(Ethylsulfanyl)phenol

Cat. No. B3039560
CAS RN: 1195-46-6
M. Wt: 154.23 g/mol
InChI Key: FMIHFTDZEIOVQX-UHFFFAOYSA-N
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Description

“4-(Ethylsulfanyl)phenol” is a type of phenolic compound. Phenolic compounds are secondary metabolites in various plant materials that have many beneficial effects on the human body and health . They are not only important building blocks in modern organic synthesis but also structural units which are ubiquitously present in natural products, biologically and pharmaceutically active molecules, and functional materials .


Synthesis Analysis

The synthesis of phenolic compounds like “4-(Ethylsulfanyl)phenol” can be achieved through various methods. One such method involves the use of Oxone in ethanol and water at room temperature for 18 hours . The reaction mixture is then partitioned between ethyl acetate and water . The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo to afford the phenolic compound .


Molecular Structure Analysis

The molecular structure of phenolic compounds like “4-(Ethylsulfanyl)phenol” is characterized by the presence of a hydroxyl group (-OH) attached to a phenyl ring . The presence of this hydroxyl group makes phenols highly reactive and gives them their characteristic properties .


Chemical Reactions Analysis

Phenolic compounds are known for their reactivity towards electrophilic aromatic substitution . They also undergo oxidation reactions, yielding a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols, including “4-(Ethylsulfanyl)phenol”, have higher boiling points than alkanes, ethers, etc., of similar molecular mass due to the presence of hydrogen bonding . They are also more acidic than alcohols .

Scientific Research Applications

Nucleic Acid Isolation

4-(Ethylsulfanyl)phenol, a derivative of phenol, is utilized in the isolation of nucleic acids. Phenolic compounds have historically been used for RNA extraction from mammalian tissues and viruses. Although phenol itself can extract and inhibit ribonuclease, its derivatives, like 4-(Ethylsulfanyl)phenol, may offer advantages in reducing RNA degradation during purification processes (Kirby, 1968).

Catalytic Fast Pyrolysis of Biomass

In the field of renewable energy, 4-(Ethylsulfanyl)phenol is selectively produced from low-temperature catalytic fast pyrolysis of herbaceous biomass. This process is pivotal for the development of bio-based chemicals and fuels, contributing to sustainable energy solutions (Zhang et al., 2015).

Antioxidant Activity

The structure-antioxidant activity relationship of phenolic compounds, including derivatives like 4-(Ethylsulfanyl)phenol, has been studied extensively. These compounds show potential in enhancing antioxidant activities, which is crucial for developing therapeutic agents and understanding their role in biological systems (Chen et al., 2020).

Biosynthesis in Engineered Bacteria

4-(Ethylsulfanyl)phenol is synthesized in engineered Escherichia coli, demonstrating its potential in biotechnological applications, particularly in the pharmaceutical and food industries. This study highlights the feasibility of biosynthesizing valuable chemical compounds from simple sugars using microbial platforms (Zhang et al., 2020).

Peptide Synthesis

Phenol resins, which may include derivatives like 4-(Ethylsulfanyl)phenol, are employed in solid-phase peptide synthesis. This application is crucial for synthesizing peptides with complex structures, such as those with intramolecular disulfide bonds (Inukai et al., 1968).

Mechanism of Action

The pharmacological actions of phenolic antioxidants stem mainly from their free radical scavenging and metal chelating properties as well as their effects on cell signaling pathways and gene expression . They are known to regulate several pathways, including activation of antioxidant response using the Nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulation of cell survival or apoptosis, and enhanced activity of biological antioxidants and antioxidant enzymes .

Safety and Hazards

Phenolic compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Future Directions

Phenolic compounds have been gaining attention due to their beneficial physiological effects. They are being used in the fortification of foods and are also being studied for their potential in treating various health conditions . Future research may focus on improving the synthesis methods and exploring more applications of these compounds .

properties

IUPAC Name

4-ethylsulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-10-8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIHFTDZEIOVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315478
Record name 4-(Ethylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylsulfanyl)phenol

CAS RN

1195-46-6
Record name 4-(Ethylthio)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Ethylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(Ethylthio)phenol was prepared as follows. Sixty grams of 4-mercaptophenol were dissolved in 50 milliliters of ethanol. To the solution was added 27 grams of potassium hydroxide dissolved in 150 milliliters of ethanol. Seventy-four grams of ethyl iodide were added at 20° C. to 32° C. over a thirty minute period. The flask contents were stripped to remove the solvent. Benzene was added and the reaction product was water washed. The reaction product was stripped to remove a trace of the 4-mercaptophenol. The product weighed 66 grams.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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